![molecular formula C12H19ClN2O2 B5211865 (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)
(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine, also known as AEEA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. AEEA is a versatile compound that has been used in the synthesis of various materials, including polymers, surfactants, and coatings. Additionally, AEEA has been found to exhibit biological activity, making it an attractive candidate for use in the development of pharmaceuticals and other biomedical applications. In
Mechanism of Action
The mechanism of action of (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine is not fully understood, but it is believed to be related to its ability to interact with cellular membranes. (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been shown to disrupt the structure of cellular membranes, leading to cell death in cancer cells. Additionally, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been found to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects
(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been shown to exhibit low toxicity, making it a safe compound for use in in vitro and in vivo experiments.
However, there are also limitations to the use of (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine in lab experiments. (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, the mechanism of action of (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine is not fully understood, which may complicate its use in certain experiments.
Future Directions
There are numerous future directions for the study of (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine. In materials science, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine can be used as a building block for the synthesis of new polymers and surfactants with unique properties. In biomedical research, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine can be further studied for its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, the mechanism of action of (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine can be further elucidated to better understand its effects on cellular membranes and pro-inflammatory cytokine production.
Synthesis Methods
(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine can be synthesized through a multi-step process that involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine to form (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine. The synthesis of (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine can be optimized by controlling the reaction conditions, including temperature, pressure, and reaction time.
Scientific Research Applications
(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been extensively studied for its potential applications in various scientific fields. In materials science, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been used as a building block for the synthesis of various polymers and surfactants. (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has also been used as a cross-linking agent in the preparation of coatings and adhesives.
In biomedical research, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has shown promise as a potential therapeutic agent for the treatment of various diseases. (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, (2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N'-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c13-11-3-1-2-4-12(11)17-10-9-16-8-7-15-6-5-14/h1-4,15H,5-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZKXZPAPCQFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCNCCN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)
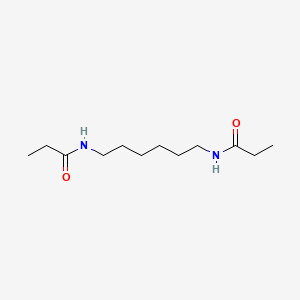
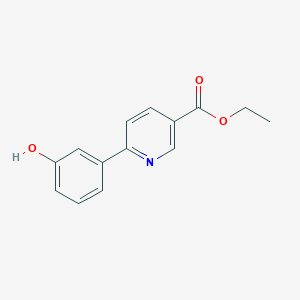
![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)
![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)
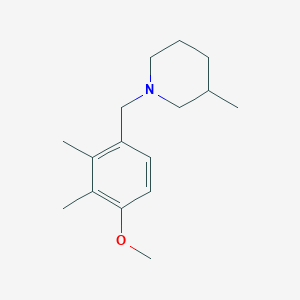
![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)
![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)
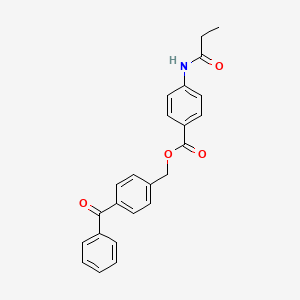
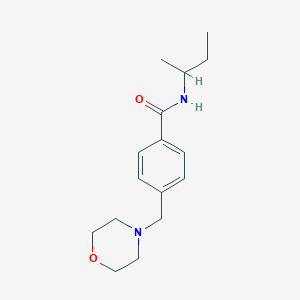

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5211892.png)